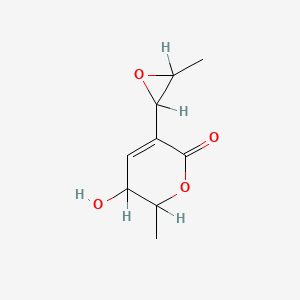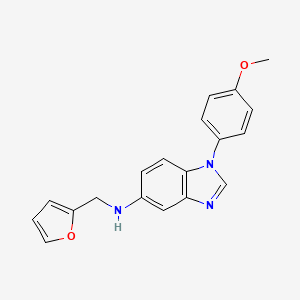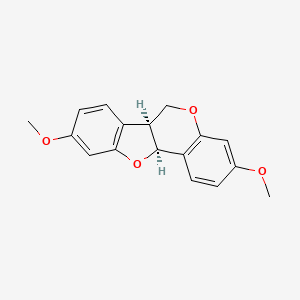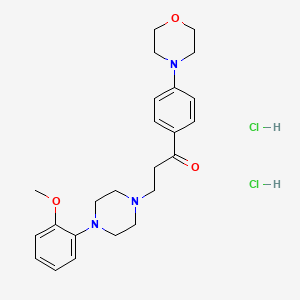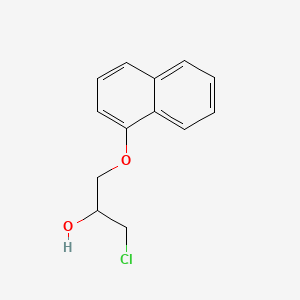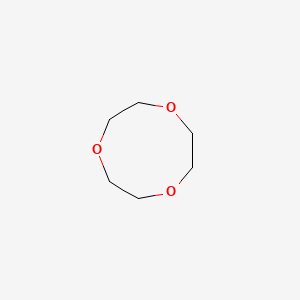
1,4,7-Trioxonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-crown-3 is a crown ether and a saturated organic heteromonocyclic parent.
Applications De Recherche Scientifique
Molecular and Electronic Structure
The molecular structure of 1,4,7-trioxonane has been optimized using ab initio molecular orbital studies. These studies revealed that the crown form of 1,4,7-trioxonane is energetically preferred, showing little resonance energy and a classical nature. Such research is essential for understanding the fundamental properties of 1,4,7-trioxonane, contributing to its potential applications in various fields including material science and molecular engineering (Palmer & Nisbet, 1980).
Antimalarial Action
1,4,7-Trioxonane derivatives, particularly 1,2,4-trioxolanes, have shown significant antimalarial properties. Research indicates that these compounds' interactions with ferrous iron play a crucial role in their antimalarial action. Studies using fluorescent chemical probes have helped in understanding the subcellular localization and peroxidative effects of these compounds in malaria parasites, which is vital for developing effective antimalarial therapies (Hartwig et al., 2011).
Synthesis and Stability Studies
The synthesis and stability of 1,4,7-trioxonane and its derivatives have been extensively studied. For instance, research on spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides explored their structure-activity relationship, which is crucial for pharmaceutical development. Such studies help in understanding the physicochemical and toxicological profiles of these compounds, enhancing their application in medicinal chemistry (Dong et al., 2005).
Inhibition Performance in Corrosion Protection
Compounds related to 1,4,7-trioxonane, such as spirocyclopropane derivatives, have been investigated for their inhibition properties in protecting metals like steel in acidic solutions. Such studies are valuable in the fields of materials chemistry and corrosion engineering, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Bioremediation of Contaminants
Research into the bioremediation of 1,4-dioxane-contaminated waters has shown promising results. Advances in this area are significant, considering the widespread presence of 1,4-dioxane in various environmental settings and its potential public health risks. Understanding the biodegradation mechanisms of such compounds is crucial for environmental management and remediation efforts (Zhang et al., 2017).
Propriétés
Numéro CAS |
27725-91-3 |
|---|---|
Nom du produit |
1,4,7-Trioxonane |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1,4,7-trioxonane |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 |
Clé InChI |
RCIDBLLMZGGECJ-UHFFFAOYSA-N |
SMILES |
C1COCCOCCO1 |
SMILES canonique |
C1COCCOCCO1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



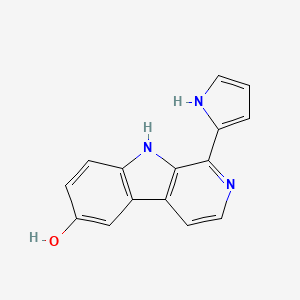
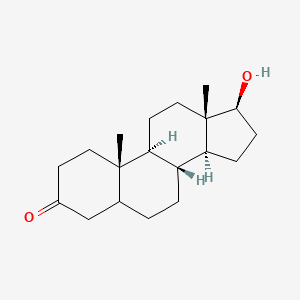
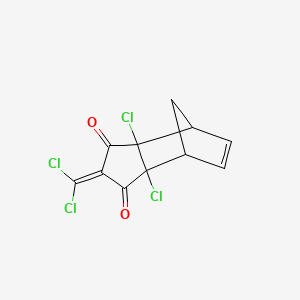
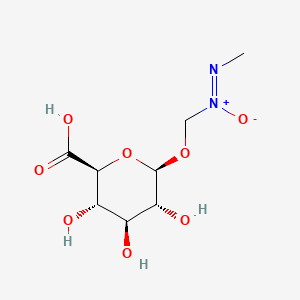
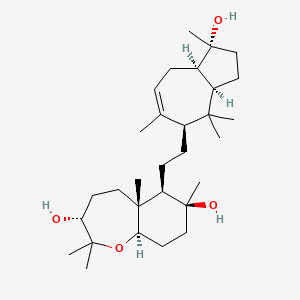
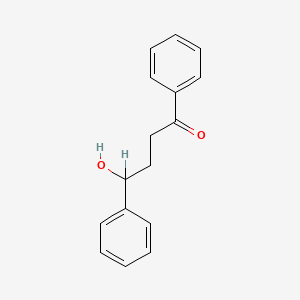
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
